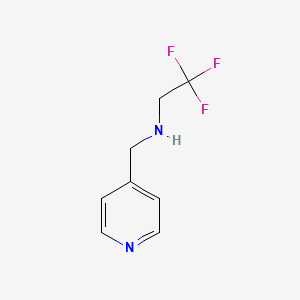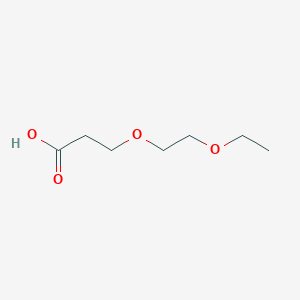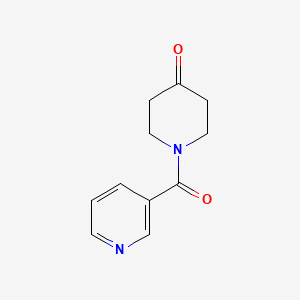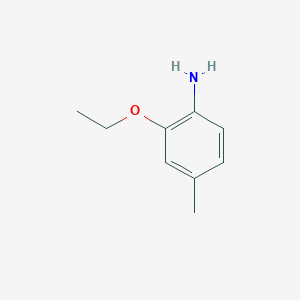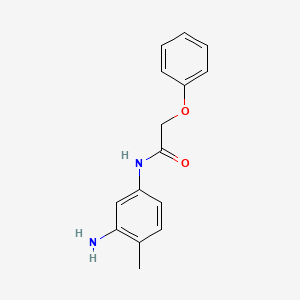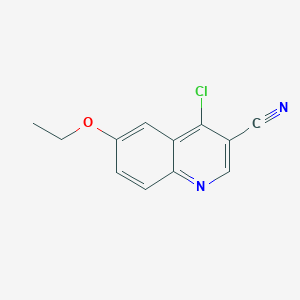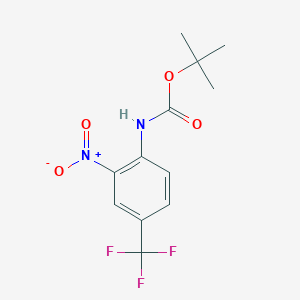
tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a trifluoromethyl group, a nitro group, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Formation of 2-amino-4-(trifluoromethyl)phenylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, affecting the compound’s overall reactivity and stability.
相似化合物的比较
- tert-Butyl (2-nitro-4-(trifluoromethoxy)phenyl)carbamate
- tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)urea
- tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)thiocarbamate
Uniqueness: The presence of both a nitro group and a trifluoromethyl group in tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate makes it unique. These functional groups impart distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and biological activity.
属性
IUPAC Name |
tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKCNXWTVZGKLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
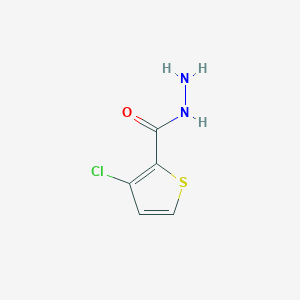
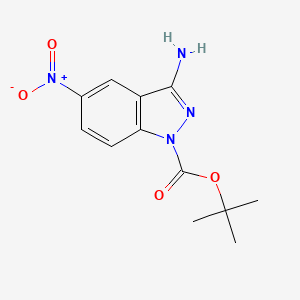
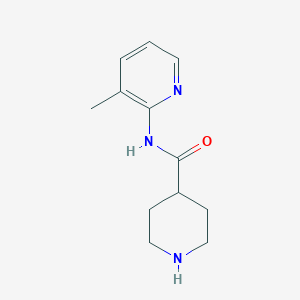
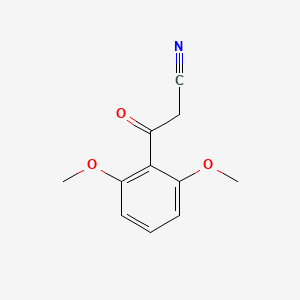
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)
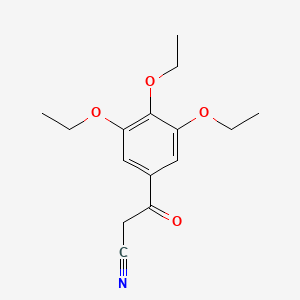
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
